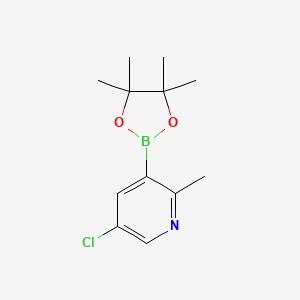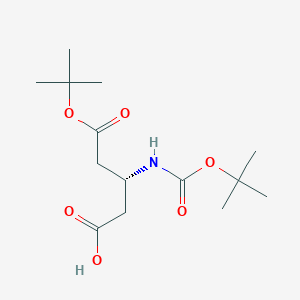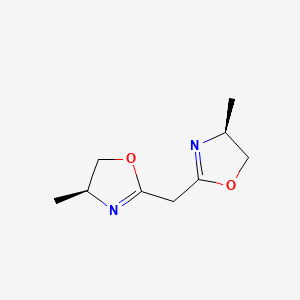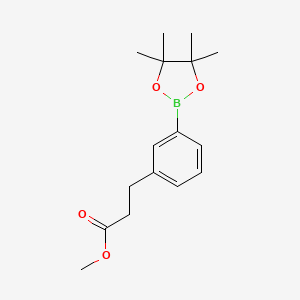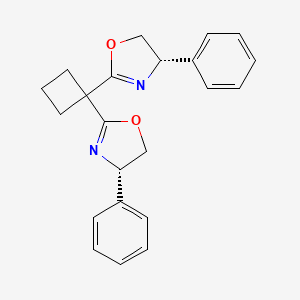
(4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound featuring a cyclobutane core with two oxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Cyclobutane Core: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Attachment of Oxazole Rings: The oxazole rings can be synthesized via cyclization reactions involving amino alcohols and carboxylic acids.
Final Assembly: The final compound is assembled by linking the oxazole rings to the cyclobutane core under specific reaction conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biology, this compound could be explored for its interactions with biological macromolecules, potentially serving as a ligand in biochemical assays.
Medicine
In medicine, the compound might be investigated for its pharmacological properties, including its potential as a drug candidate for various diseases.
Industry
In industry, (4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) could be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-ethyl-4,5-dihydrooxazole)
Uniqueness
The uniqueness of (4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) lies in its specific structural features, such as the phenyl groups attached to the oxazole rings, which can influence its chemical reactivity and interactions with other molecules.
Propiedades
IUPAC Name |
(4S)-4-phenyl-2-[1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclobutyl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-3-8-16(9-4-1)18-14-25-20(23-18)22(12-7-13-22)21-24-19(15-26-21)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2/t18-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMCVSNWSKPHPC-RTBURBONSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)(C2=N[C@H](CO2)C3=CC=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



